molecular formula C16H18N2O4 B12677538 (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine CAS No. 94481-67-1

(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine

Cat. No.: B12677538
CAS No.: 94481-67-1
M. Wt: 302.32 g/mol
InChI Key: RUYWHIXOSWODCC-ZDUSSCGKSA-N
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Description

(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine is a complex organic compound that features a morpholine ring attached to a benzoyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Morpholine Ring: The morpholine ring is formed by reacting diethanolamine with an appropriate halogenated compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or benzoyl derivatives.

Scientific Research Applications

(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the target, while the morpholine ring can enhance solubility and bioavailability. The pyrrolidinone moiety can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 5-oxopyrrolidine-2-carboxylate
  • 1-[(5-oxopyrrolidin-2-yl)carbonyl]pyrrolidine-2-carboxylic acid
  • 1-{[(Aryl-5-oxopyrrolidin-3-yl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acids

Uniqueness

(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine is unique due to its combination of a morpholine ring, benzoyl group, and pyrrolidinone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

94481-67-1

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

(5S)-1-benzoyl-5-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H18N2O4/c19-14-7-6-13(16(21)17-8-10-22-11-9-17)18(14)15(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1

InChI Key

RUYWHIXOSWODCC-ZDUSSCGKSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)N(C1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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